molecular formula C11H11F3O3 B6152428 3-Isopropoxy-5-(trifluoromethyl)benzoic acid CAS No. 1369936-05-9

3-Isopropoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B6152428
CAS No.: 1369936-05-9
M. Wt: 248.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxy-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxy-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-6(2)17-9-4-7(10(15)16)3-8(5-9)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKWGNIIUGRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369936-05-9
Record name 3-(propan-2-yloxy)-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Strategies for Aromatic Ring Functionalization

The construction of the 3-isopropoxy-5-(trifluoromethyl)benzoic acid scaffold hinges on the effective and regioselective introduction of three distinct substituents onto a benzene (B151609) ring. This section explores several powerful strategies to achieve this complex substitution pattern.

Directed Aromatic Substitution for Regioselective Precursor Synthesis

Directed ortho-metalation (DoM) stands out as a premier strategy for the regioselective functionalization of aromatic rings. wikipedia.orgalfa-chemistry.comnih.gov This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a desired substituent.

In the context of synthesizing precursors for this compound, a plausible strategy involves the use of a directing group to facilitate substitution at a specific position. For instance, starting with 3-isopropoxybenzoic acid, the carboxylic acid group, in concert with the isopropoxy group, can direct metalation. However, the interplay of directing group strengths is crucial. The carboxylic acid group itself can act as a DMG, although its directing power is considered intermediate. masterorganicchemistry.comlibretexts.org

A common precursor to the target molecule is 3-hydroxy-5-(trifluoromethyl)benzoic acid. The synthesis of this intermediate can also be approached using directed metalation principles. For example, starting from a protected 3-bromophenol, ortho-lithiation directed by the protected hydroxyl group, followed by carboxylation, could yield a 2-hydroxy-4-bromobenzoic acid derivative. Subsequent steps would then be required to introduce the trifluoromethyl group and modify the substitution pattern.

Directing GroupRelative StrengthTypical ReagentsRef.
-CONR₂Strongn-BuLi, s-BuLi, t-BuLi alfa-chemistry.com
-OMeModeraten-BuLi, s-BuLi wikipedia.org
-COOHIntermediates-BuLi/TMEDA masterorganicchemistry.comlibretexts.org
-FModeraten-BuLi masterorganicchemistry.com

Halogen-Dance and Related Rearrangement Pathways for Scaffold Diversification

The halogen-dance rearrangement is a fascinating transformation where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base. wikipedia.org This reaction proceeds through a series of deprotonation and halogenation events, ultimately leading to a thermodynamically more stable organometallic intermediate. This methodology can be a powerful tool for accessing substitution patterns that are difficult to obtain through conventional methods.

In the synthesis of precursors to this compound, a halogen-dance reaction could be envisioned to rearrange a readily available halogenated starting material to a less accessible isomer. For instance, a precursor with a bromine or iodine atom at a position other than the desired C5 could potentially be isomerized. The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of the aromatic protons and thus direct the course of the rearrangement.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Linkages

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools in modern organic synthesis.

While direct aryl linkages are not present in the final structure of this compound, these cross-coupling methodologies are crucial for the synthesis of highly substituted precursors. For example, a Suzuki coupling could be employed to introduce a substituent that can later be converted into the carboxylic acid or isopropoxy group.

A key step in the synthesis of the target molecule is the introduction of the isopropoxy group, which is often achieved via an etherification reaction. The Williamson ether synthesis is a classic method for this transformation, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgsigmaaldrich.com In this case, the sodium salt of 3-hydroxy-5-(trifluoromethyl)benzoic acid would be reacted with an isopropyl halide.

Alternatively, the Mitsunobu reaction provides a mild and efficient method for etherification. wikipedia.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, isopropanol (B130326).

More advanced methods for C-O bond formation include copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig O-arylation reactions. wikipedia.orgorganic-chemistry.org These methods are particularly useful for the formation of diaryl ethers but can also be adapted for the synthesis of alkyl aryl ethers.

Installation of the Trifluoromethyl Group

The trifluoromethyl group is a crucial pharmacophore in many biologically active molecules due to its unique electronic properties and metabolic stability. Its installation onto an aromatic ring can be achieved through several advanced methodologies.

Electrophilic Trifluoromethylation: Reagent Development and Substrate Scope

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to a nucleophilic aromatic ring. Over the years, a variety of powerful and shelf-stable electrophilic trifluoromethylating agents have been developed.

Prominent among these are the hypervalent iodine reagents, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. nih.govresearchgate.netchem-station.com These reagents have demonstrated broad substrate scope and functional group tolerance. For the synthesis of this compound, the direct trifluoromethylation of 3-isopropoxybenzoic acid would be a desirable step. However, the regioselectivity of this reaction would need to be carefully controlled, as the isopropoxy and carboxylic acid groups would direct the substitution to different positions.

Reagent TypeExamplesCharacteristicsRef.
Hypervalent IodineTogni's ReagentsMild, broad scope, commercially available nih.gov
Sulfonium SaltsUmemoto's ReagentsPowerful, effective for various nucleophiles researchgate.net
SulfoximinesShibata's ReagentsHigh thermal stability chem-station.com

Nucleophilic Trifluoromethylation: Mechanism and Catalytic Systems

Nucleophilic trifluoromethylation introduces a "CF₃⁻" synthon to an electrophilic aromatic ring. This is often achieved by using a trifluoromethyl source in combination with a transition metal catalyst, most commonly copper.

A common precursor for this approach would be a halogenated derivative, such as 3-bromo-5-isopropoxybenzoic acid or 3-iodo-5-isopropoxybenzoic acid. The reaction with a nucleophilic trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a copper catalyst, would lead to the desired product. The mechanism typically involves the formation of a Cu-CF₃ species, which then participates in a cross-coupling cycle with the aryl halide. cas.cnbeilstein-journals.orgrsc.org

The development of well-defined copper-trifluoromethyl complexes and efficient catalytic systems has significantly expanded the scope and utility of nucleophilic trifluoromethylation reactions.

Radical Trifluoromethylation: Photo- and Electrocatalytic Approaches

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a pivotal step in the synthesis of the target molecule. Radical trifluoromethylation has emerged as a powerful tool for this purpose, with photo- and electrocatalytic methods offering mild and efficient alternatives to traditional, harsher techniques.

Photocatalytic Trifluoromethylation: This approach utilizes visible light to initiate the generation of trifluoromethyl radicals from a suitable precursor. The general mechanism involves a photocatalyst, which, upon light absorption, enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a CF₃ source, such as trifluoroacetic acid (TFA) or sodium trifluoromethanesulfinate (Langlois' reagent), to generate the highly reactive trifluoromethyl radical (•CF₃). chemrevlett.com This radical then adds to the aromatic ring of a precursor molecule.

The process can be summarized in the following key steps:

Photoexcitation: A photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes) absorbs light.

Radical Generation: The excited photocatalyst transfers an electron to or from a CF₃ precursor, leading to its fragmentation and the formation of a •CF₃ radical.

Aromatic Addition: The electrophilic •CF₃ radical attacks the electron-rich positions of the aromatic substrate.

Rearomatization: The resulting radical intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the trifluoromethylated product.

Electrocatalytic Trifluoromethylation: Electrosynthesis provides another sustainable pathway for generating trifluoromethyl radicals. In this method, an electric current is used to oxidize or reduce a stable CF₃ precursor at an electrode surface. For instance, the anodic oxidation of trifluoroacetate (B77799) (from TFA) can lead to decarboxylation and the formation of the •CF₃ radical. chemrevlett.comresearchgate.net This method avoids the need for chemical oxidants and allows for precise control over the reaction by tuning the electrochemical potential. A notable advantage is the ability to perform these reactions under catalyst- and oxidant-free conditions, enhancing the sustainability of the process. chemrevlett.com

Recent advancements have demonstrated the electrochemical oxidative O-trifluoromethylation of electron-deficient phenols using Langlois' reagent, where a phenoxyl radical and a trifluoromethyl radical are generated via anodic oxidation and subsequently recombine. chemrevlett.comresearchgate.net

Optimization of Trifluoromethylation Yield and Selectivity

Achieving high yield and, critically, the correct regioselectivity (meta- to the existing functional groups) is a primary challenge in the trifluoromethylation of substituted benzenes. The outcome of the reaction is governed by a combination of steric and electronic factors of the starting substrate and the reaction conditions.

Electronic Effects: The trifluoromethyl radical is electrophilic in nature and will preferentially attack electron-rich positions on the aromatic ring. However, the directing effects of substituents already present on the ring are crucial. For a precursor to this compound, such as 3-isopropoxybenzoic acid, the isopropoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The strong electron-withdrawing nature of a trifluoromethyl group, once installed, will further deactivate the ring towards subsequent electrophilic attack. wikipedia.org

Steric Effects: The steric hindrance around potential reaction sites can significantly influence regioselectivity. Bulky substituents can block the approach of the trifluoromethyl radical to adjacent positions, favoring reaction at less hindered sites.

Reaction Parameter Optimization: To maximize the yield of the desired 3,5-disubstituted product, several parameters can be fine-tuned.

ParameterEffect on Yield and SelectivityExample Conditions
CF₃ Source The choice of reagent (e.g., Togni's reagent, Umemoto's reagent, TFA) affects radical generation efficiency and reaction kinetics.Using TFA as a cost-effective and stable source in photocatalytic systems. nih.gov
Catalyst The photocatalyst's redox potential must be matched to the CF₃ source for efficient SET.Ru(bpy)₃Cl₂ is a common choice for visible-light-mediated reactions.
Solvent Solvent polarity can influence the stability of intermediates and the solubility of reagents.Acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM) are frequently used.
Additives Additives can control regioselectivity. For instance, cyclodextrins have been used to sterically shield certain positions on an aromatic substrate, directing the radical to a specific C-H bond.Use of β-cyclodextrin to improve para-selectivity in some aromatic systems.

By carefully selecting the starting material and optimizing these conditions, the trifluoromethyl group can be directed to the desired position, maximizing the yield of the 3-isopropoxy-5-(trifluoromethyl)benzene precursor.

Introduction of the Isopropoxy Moiety

Williamson Ether Synthesis on Substituted Phenols: Challenges and Solutions

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of synthesizing this compound, the reaction would involve the deprotonation of 3-hydroxy-5-(trifluoromethyl)benzoic acid to form a phenoxide, followed by reaction with an isopropyl halide (e.g., 2-bromopropane).

Challenges:

Reduced Nucleophilicity: The target phenolic precursor contains two strong electron-withdrawing groups (trifluoromethyl and carboxylic acid). These groups significantly decrease the electron density on the aromatic ring and the phenolic oxygen, reducing the nucleophilicity of the corresponding phenoxide. This deactivation can lead to slow reaction rates and low yields. thieme-connect.de

Side Reactions: Isopropyl halides are secondary halides, which are prone to undergoing E2 elimination reactions in the presence of a strong base (the phenoxide), leading to the formation of propene as a byproduct. masterorganicchemistry.com This side reaction competes with the desired SN2 substitution.

Steric Hindrance: Although less of a concern with the meta-substituted pattern, steric bulk on either the phenoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism.

Solutions:

ChallengeSolutionMechanism of Action
Low Reactivity Use of a strong, non-nucleophilic base and a polar aprotic solvent.A strong base like sodium hydride (NaH) ensures complete deprotonation of the acidic phenol (B47542). youtube.com Polar aprotic solvents (e.g., DMF, DMSO) solvate the cation but not the phenoxide anion, enhancing its nucleophilicity.
E2 Elimination Careful control of reaction temperature and choice of leaving group.Lower temperatures generally favor substitution over elimination. Using an alkyl sulfonate (e.g., isopropyl tosylate) instead of a halide can sometimes provide better results as sulfonates are excellent leaving groups.
Overall Yield Use of phase-transfer catalysis.A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can shuttle the phenoxide ion from an aqueous/solid phase into an organic phase containing the alkyl halide, facilitating the reaction.

Mitsunobu Reaction and Related Stereoselective Etherification Methods

The Mitsunobu reaction provides an alternative for forming the C-O bond under milder, neutral conditions, which can be advantageous for sensitive substrates. organic-chemistry.org The reaction converts a primary or secondary alcohol into an ether using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgcommonorganicchemistry.com For this synthesis, the phenol acts as the nucleophile and isopropanol is the alcohol component that gets activated.

The general mechanism involves the activation of isopropanol by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt. This intermediate serves as an excellent substrate for SN2 attack by the phenoxide, which is formed in situ. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant when using a non-chiral alcohol like isopropanol.

Challenges with Electron-Deficient Phenols: The acidity of the phenolic proton is critical for the Mitsunobu reaction to proceed. The pKa of the nucleophile should generally be less than 13. wikipedia.org While the electron-withdrawing trifluoromethyl and carboxyl groups increase the acidity of the phenol—a favorable factor—they also decrease the nucleophilicity of the resulting phenoxide. If the phenoxide is not nucleophilic enough, side reactions can occur where the deprotonated azodicarboxylate acts as the nucleophile instead. wikipedia.org

Recent developments have focused on creating new azo reagents and phosphines to improve reaction efficiency and simplify the purification of byproducts, which can make the reaction more amenable to challenging substrates. nih.govorganic-chemistry.org

Catalytic Approaches to Alkoxy Aromatic Systems

Catalytic methods for O-alkylation are gaining prominence as they offer more sustainable and atom-economical routes to ethers. These methods often involve transition metal or acid catalysis to facilitate the etherification.

Metal-Catalyzed Etherification: Various transition metal catalysts, including those based on copper, palladium, and nickel, can be used to form aryl ethers. For example, a copper-catalyzed Ullmann-type reaction could potentially couple 3-bromo-5-(trifluoromethyl)benzoic acid with sodium isopropoxide. However, these reactions often require high temperatures and specific ligand systems.

Acid-Catalyzed Alkylation: Phenols can be alkylated with alcohols or alkenes under acid catalysis. For instance, reacting 3-hydroxy-5-(trifluoromethyl)benzoic acid with propene in the presence of a strong acid catalyst could form the desired isopropoxy group. The regioselectivity (O-alkylation vs. C-alkylation) can be a challenge and depends heavily on the catalyst and reaction conditions.

Vapor-Phase Alkylation: For industrial-scale synthesis, vapor-phase alkylation of phenols over solid acid catalysts (e.g., metal oxides like γ-Al₂O₃) is a common technique. This method involves passing the phenol and alcohol vapors over a heated catalyst bed. Selectivity for O-alkylation over C-alkylation is a key parameter that needs to be optimized.

Carboxyl Group Formation and Modification

The final key structural feature is the carboxylic acid group. Its introduction can be planned at various stages of the synthesis. A common and effective strategy involves installing it at the end of the sequence via the carboxylation of an organometallic reagent.

A plausible synthetic route involves the preparation of 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene (B1404672) as a key intermediate. appchemical.com This precursor can then be converted into an organometallic species, which is subsequently reacted with carbon dioxide.

Grignard Reaction: The most common method for this transformation is the Grignard reaction.

Grignard Reagent Formation: 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, [3-isopropoxy-5-(trifluoromethyl)phenyl]magnesium bromide. It is important to note that the formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be hazardous and may require careful temperature control and initiation protocols to prevent runaway reactions. orgsyn.org

Carboxylation: The freshly prepared Grignard reagent is then quenched by bubbling carbon dioxide gas through the solution or by pouring the solution over crushed dry ice.

Acidic Workup: A final workup with an aqueous acid (e.g., HCl) protonates the resulting carboxylate salt to yield the final product, this compound.

Modification of the Carboxyl Group: Once formed, the carboxylic acid group can be readily transformed into other functional groups if desired, further expanding the synthetic utility of the molecule.

TransformationReagentsProduct
Esterification Alcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., H₂SO₄)Corresponding ester
Amide Formation Thionyl chloride (SOCl₂) then an amine (R₂NH)Corresponding amide
Reduction to Alcohol Lithium aluminum hydride (LiAlH₄) or Borane (B79455) (BH₃)[3-Isopropoxy-5-(trifluoromethyl)phenyl]methanol
Conversion to Acyl Halide Thionyl chloride (SOCl₂) or Oxalyl chloride3-Isopropoxy-5-(trifluoromethyl)benzoyl chloride

These standard transformations allow for the use of this compound as a versatile building block for more complex molecules.

Carbonylation Reactions: Metal-Catalyzed and Transition-Metal-Free Methods

Carbonylation reactions represent a powerful tool for the direct introduction of a carbonyl group, which can then be readily converted to a carboxylic acid. These reactions typically involve the use of carbon monoxide (CO) or a CO surrogate.

Metal-Catalyzed Carbonylation: Palladium-catalyzed carbonylation is a widely used method for converting aryl halides or triflates into carboxylic acids or their derivatives. In a potential synthesis for this compound, the starting material would be 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene. The reaction is typically performed in the presence of a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), and a base. While carbon monoxide gas is the traditional C1 source, its hazardous nature has led to the development of CO surrogates. mdpi.com N,N-Dimethylformamide (DMF), for example, can serve as both a solvent and a source of carbon monoxide in certain palladium-catalyzed systems. mdpi.com

Transition-Metal-Free Methods: While less common for this specific transformation, research into transition-metal-free carbonylation methods is an active area. These approaches often require highly activated substrates or specialized reagents to proceed and are part of a broader effort to develop more sustainable chemical processes.

Below is a table summarizing typical conditions for palladium-catalyzed aminocarbonylation of aryl bromides, a reaction type analogous to the synthesis of the target benzoic acid.

Catalyst SystemCO SourceBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / dppfDMFImidazoleDMF135-16564-93
Pd/CDMFK₂S₂O₈DMF/CF₃COOH140Moderate to High
Pd(OAc)₂ / XantphosPOCl₃-DMF135-16578-93
Data derived from analogous reactions reported in the literature. mdpi.com

Grignard Reagent-Mediated Carboxylation for Aromatic Acids

The carboxylation of Grignard reagents is a classic and highly effective method for preparing carboxylic acids from alkyl or aryl halides. openstax.org This multi-step process involves the formation of a highly nucleophilic organomagnesium halide (Grignard reagent), which then reacts with carbon dioxide.

The synthesis would proceed as follows:

Formation of the Grignard Reagent: 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 3-isopropoxy-5-(trifluoromethyl)phenylmagnesium bromide.

Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the Grignard reagent, or the solution is poured over dry ice (solid CO₂). The Grignard reagent performs a nucleophilic attack on the carbon atom of CO₂. masterorganicchemistry.commasterorganicchemistry.com

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed by adding a strong aqueous acid (e.g., HCl) to protonate the carboxylate and yield the final product, this compound. openstax.orglibretexts.org

A significant limitation of this method is the incompatibility of Grignard reagents with any acidic protons, such as those found in alcohols, amines, or even water. masterorganicchemistry.comlibretexts.org Therefore, all reagents and glassware must be scrupulously dry.

Starting MaterialReagentsKey IntermediateFinal Product
Aryl Halide (Ar-X)1. Mg, anhydrous etherOrganomagnesium Halide (Ar-MgX)Carboxylic Acid (Ar-COOH)
2. CO₂
3. H₃O⁺ (acid workup)
This table outlines the general transformation for Grignard reagent-mediated carboxylation. openstax.orglibretexts.org

Hydrolysis of Nitriles or Halogenated Methyl Groups to Carboxylic Acids

Hydrolysis offers another reliable pathway to carboxylic acids, starting from either nitriles or trihalogenated methyl groups.

Hydrolysis of Nitriles: This two-step sequence is an excellent way to synthesize a carboxylic acid from an aryl halide, with the net result of adding one carbon atom to the molecule. openstax.org

Nitrile Formation: Starting with 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene, a nucleophilic aromatic substitution reaction with a cyanide salt (e.g., CuCN) would yield 3-isopropoxy-5-(trifluoromethyl)benzonitrile.

Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating (refluxing) with an aqueous acid (like HCl or H₂SO₄) or a base (like NaOH). youtube.combyjus.com Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid, whereas base-catalyzed hydrolysis first produces a carboxylate salt that requires a subsequent acidification step. byjus.com The hydrolysis proceeds via an amide intermediate. byjus.com

Hydrolysis of Halogenated Methyl Groups: While less directly applicable to the target molecule's synthesis from common precursors, the hydrolysis of a benzotrifluoride (B45747) (a -CF₃ group) to a carboxylic acid is a known transformation, though it requires harsh conditions. More commonly, a trichloromethyl (-CCl₃) group, which can be formed by free-radical chlorination of a methyl group, is hydrolyzed to a carboxylic acid. Given the presence of a trifluoromethyl group in the target molecule, this route is not a primary strategy for introducing the carboxyl function but remains a relevant method in aromatic acid synthesis.

Hydrolysis MethodStarting Functional GroupReagentsConditionsProduct
Acid-CatalyzedNitrile (-C≡N)H₂O, HCl or H₂SO₄RefluxCarboxylic Acid (-COOH) + NH₄⁺
Base-CatalyzedNitrile (-C≡N)1. NaOH, H₂O1. RefluxCarboxylic Acid (-COOH)
2. H₃O⁺2. Acidification
Comparison of typical conditions for nitrile hydrolysis. byjus.comgoogle.com

Total Synthesis Strategies and Process Optimization

Convergent vs. Linear Synthetic Pathways for this compound

The assembly of the three substituents on the benzene ring can be approached in a linear or convergent fashion.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear Reactants are added sequentially in a step-by-step manner.Simpler planning for less complex molecules.Overall yield drops significantly with each step; less efficient for long syntheses. wikipedia.orgyoutube.com
Convergent Key fragments are synthesized independently and then combined.Higher overall yield; more efficient for complex molecules; allows for parallel work. wikipedia.orgchemistnotes.comMay require more complex planning and fragment coupling reactions.

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

Applying green chemistry principles to the synthesis of fluorinated benzoic acids aims to reduce environmental impact and improve safety. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, carbonylation reactions can have high atom economy.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. Aqueous reaction conditions, where possible, are ideal. The Schotten-Baumann method for benzoylation reactions, for instance, can be performed in an aqueous environment. brazilianjournals.com.br

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The metal-catalyzed carbonylation reactions are a prime example. Developing recyclable catalysts further enhances the green credentials of a process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Choosing synthetic pathways that minimize the formation of by-products and waste streams.

The synthesis of fluorinated compounds often involves reagents and conditions that can be environmentally challenging, making the deliberate application of these principles particularly important. nbinno.com

Scale-Up Considerations for Laboratory-Scale Syntheses

Transitioning a laboratory-scale synthesis to a larger, industrial scale presents numerous challenges. For a molecule like this compound, key considerations include:

Reagent Handling and Safety: Grignard reactions are highly exothermic and require strict moisture control, which becomes more challenging on a large scale. The use of large quantities of flammable ether solvents also poses a significant safety risk. Similarly, handling toxic CO gas in carbonylation requires specialized equipment and protocols.

Thermal Management: Exothermic reactions must be carefully controlled to prevent runaways. Industrial reactors are equipped with sophisticated cooling systems to manage heat generated during reactions like Grignard formation or nitration.

Process Telescoping: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov This "telescoped synthesis" is a common goal in industrial process development. nih.gov

Purification: Methods like column chromatography, which are common in the lab, are often impractical and expensive on an industrial scale. Crystallization, distillation, and extraction are preferred methods for large-scale purification. Developing a process that yields a product pure enough to be purified by simple recrystallization is highly desirable. researchgate.net

Cost of Goods: The cost of starting materials, reagents, and catalysts becomes a critical factor. Expensive palladium catalysts, for example, must be highly efficient and, ideally, recyclable to be economically viable.

Successfully scaling up the synthesis requires a thorough understanding of the reaction mechanism, kinetics, and thermodynamics to ensure a safe, efficient, and economically feasible process. nih.gov

Chemical Reactivity and Derivatization Chemistry of 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Transformations of the Carboxyl Group

The carboxylic acid functionality is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a wide array of derivatives.

Esterification Reactions: Classical and Catalytic Approaches

The conversion of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid to its corresponding esters can be achieved through several established methods. Classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. mit.edu The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water.

More contemporary and milder methods often employ catalysts to facilitate the esterification under less harsh conditions. For instance, various metal triflates, such as bismuth(III) triflate, have been shown to be effective catalysts for the esterification of benzoic acids. rug.nl These catalytic systems often offer advantages in terms of reaction times, yields, and compatibility with other functional groups.

Table 1: Illustrative Esterification Conditions for Benzoic Acids

Catalyst/ReagentAlcoholSolventTemperature (°C)Yield (%)
H₂SO₄ (catalytic)MethanolMethanol (reflux)65High
p-TsOHEthanolToluene (reflux)110Good
Bi(OTf)₃ (catalytic)HeptanolHeptanol150>80
Zr(Cp)₂(CF₃SO₃)₂ (catalytic)Benzyl (B1604629) alcoholTrifluoromethyl benzene (B151609)80Moderate to High

Amidation Reactions: Direct Condensation and Activated Ester Methods

Amides of this compound are readily prepared through the reaction of the carboxylic acid with amines. Direct condensation can be achieved by heating the carboxylic acid and amine at high temperatures, often with the removal of water. However, this method is generally limited to less volatile amines.

More commonly, coupling reagents are employed to facilitate amide bond formation under milder conditions. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling agents are available, each with its own specific applications and advantages. Furthermore, the in-situ formation of activated esters, for example, using reagents like N-chlorophthalimide and triphenylphosphine (B44618), provides an effective route to amides. nih.gov

Table 2: Common Coupling Reagents for Amidation of Benzoic Acids

Coupling ReagentAdditive/BaseSolventTemperature
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)Room Temperature
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or DMAP (4-Dimethylaminopyridine)DCM or DMFRoom Temperature
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)DMFRoom Temperature
PPh₃/N-Chlorophthalimide-Acetonitrile (B52724)Room Temperature

Reduction Pathways to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to either the corresponding aldehyde or primary alcohol. The selective reduction to the aldehyde is a more delicate transformation and often requires specific reagents to avoid over-reduction to the alcohol.

The reduction to the corresponding benzyl alcohol, (3-isopropoxy-5-(trifluoromethyl)phenyl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for this transformation. Catalytic hydrogenation over specific catalysts like platinum on tin(IV) oxide (Pt/SnO₂) at elevated temperature and pressure can also yield the benzyl alcohol. qub.ac.uk

Table 3: Conditions for the Reduction of Benzoic Acids

ReagentProductSolventTemperature
LiAlH₄AlcoholTHF0 °C to reflux
BH₃·THFAlcoholTHFRoom Temperature
Pt/SnO₂Alcohol-190 °C

Formation of Acid Halides and Anhydrides as Reactive Intermediates

For many synthetic applications, it is advantageous to convert the carboxylic acid to a more reactive intermediate, such as an acid halide or an anhydride. The most common acid halide, 3-isopropoxy-5-(trifluoromethyl)benzoyl chloride, can be readily synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comsigmaaldrich.com These reactions typically proceed under mild conditions and provide the acid chloride in high yield. Phosphorus pentachloride (PCl₅) is also an effective reagent for this transformation. prepchem.com

Acid anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride, or by reacting the corresponding acid chloride with a carboxylate salt. These reactive intermediates are valuable in acylation reactions.

Table 4: Reagents for the Formation of Benzoyl Chlorides

ReagentByproductsConditions
Thionyl chloride (SOCl₂)SO₂ (g), HCl (g)Neat or in a solvent like DCM, often with a catalytic amount of DMF
Oxalyl chloride ((COCl)₂)CO (g), CO₂ (g), HCl (g)DCM or other inert solvents
Phosphorus pentachloride (PCl₅)POCl₃, HCl (g)Neat or in an inert solvent

Decarboxylative Transformations: Mechanisms and Synthetic Utility

Decarboxylation of aromatic carboxylic acids to remove the carboxyl group is a challenging transformation that often requires harsh conditions. However, transition metal-catalyzed decarboxylative coupling reactions have emerged as powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Palladium-catalyzed protodecarboxylation, for instance, can be achieved under milder conditions compared to traditional methods. nih.gov The mechanism is thought to involve a decarboxylative palladation to form an arylpalladium intermediate, which is then protonated to yield the decarboxylated product. nih.gov These decarboxylative strategies are of significant synthetic utility as they allow for the use of readily available carboxylic acids as aryl sources in cross-coupling reactions.

Reactivity of the Aromatic Core

The substitution pattern on the aromatic ring of this compound significantly influences its reactivity towards electrophilic and nucleophilic substitution reactions. The isopropoxy group is an ortho-, para-directing activator, while the trifluoromethyl and carboxylic acid groups are meta-directing deactivators.

In the case of electrophilic aromatic substitution, the directing effects of the substituents are in opposition. The strongly activating isopropoxy group would direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the deactivating trifluoromethyl and carboxyl groups would direct to the meta positions (positions 2 and 6 relative to the carboxyl group, and position 5 relative to the trifluoromethyl group). The outcome of an electrophilic substitution reaction would therefore be highly dependent on the reaction conditions and the nature of the electrophile, with the activating effect of the isopropoxy group likely to be a dominant factor. youtube.com

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). youtube.commdpi.comnih.gov In this molecule, there is no inherent leaving group on the aromatic ring. While the trifluoromethyl group is strongly deactivating, facilitating nucleophilic attack on the ring, the absence of a suitable leaving group makes direct SNAr unlikely under standard conditions.

Electrophilic Aromatic Substitution Patterns on the Deactivated Ring

Electrophilic Aromatic Substitution (SEAr) on the this compound ring is a challenging transformation due to the presence of two powerful deactivating groups: the trifluoromethyl (-CF3) and carboxylic acid (-COOH) moieties. masterorganicchemistry.com These groups withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org However, the isopropoxy (-O-iPr) group is an activating, ortho-, para-director by resonance, donating electron density to the ring. wikipedia.org

The regiochemical outcome of any potential SEAr reaction is determined by the competition between these directing effects. msu.edu

Isopropoxy Group (-O-iPr at C3): A moderately activating, ortho-, para-director. It directs incoming electrophiles to positions C2, C4, and C6.

Trifluoromethyl Group (-CF3 at C5): A strongly deactivating, meta-director. It directs incoming electrophiles to positions C2, C4, and C6 (relative to its own position). youtube.com

Carboxylic Acid Group (-COOH at C1): A deactivating, meta-director. It directs incoming electrophiles to positions C3 and C5 (which are already substituted). youtube.com

In cases of competing directing effects, the most powerful activating group generally governs the position of substitution. msu.edu In this molecule, the isopropoxy group is the only activating substituent. Its directing effect is reinforced by the meta-directing influence of the trifluoromethyl group, which also favors substitution at the C2, C4, and C6 positions. The carboxylic acid's directing effect is largely redundant as it points to already substituted carbons. Therefore, electrophilic attack, should it occur under forcing conditions, is predicted to happen at the positions activated by the isopropoxy group.

PositionDirected by -O-iPr (o,p)Directed by -CF3 (m)Overall Prediction
C2 OrthoMetaFavored
C4 OrthoMetaFavored
C6 ParaMetaFavored

Steric hindrance from the adjacent bulky isopropoxy and carboxylic acid groups would likely disfavor substitution at the C2 position. Substitution at C4 is electronically favored, though it is ortho to the bulky -CF3 group. The C6 position, being para to the isopropoxy group and least sterically hindered, is arguably the most probable site for monosubstitution.

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic Aromatic Substitution (SNAr) does not occur on this compound itself, as it lacks a suitable leaving group. However, derivatives of this compound bearing a leaving group (such as a halogen) at an activated position could undergo SNAr reactions. wikipedia.org The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com

Consider a hypothetical derivative, 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid . In this molecule, the fluorine atom at C2 is a good leaving group. Its position is activated for nucleophilic attack by two electron-withdrawing groups:

The -CF3 group is para to the fluorine atom.

The -COOH group is ortho to the fluorine atom.

This ortho/para relationship provides the necessary electronic stabilization for the Meisenheimer complex, making the fluorine atom susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines, thiols). Research on similarly structured compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that a fluorine atom situated between two strong electron-withdrawing groups is readily displaced by a variety of O, S, and N nucleophiles. beilstein-journals.orgnih.gov This suggests that a halogenated derivative of this compound would be a viable substrate for SNAr reactions, allowing for the introduction of diverse functional groups.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction typically involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. For this compound, both the carboxylic acid (after deprotonation to the carboxylate) and the isopropoxy group can function as DMGs.

Studies on unprotected benzoic acids have shown that the carboxylate group is an effective DMG, directing lithiation to the C2 position. semanticscholar.orgresearchgate.net The isopropoxy group also directs lithiation to its ortho positions, C2 and C4. wikipedia.org

Carboxylate Director (-COO⁻Li⁺ at C1): Directs to C2 and C6.

Isopropoxy Director (-O-iPr at C3): Directs to C2 and C4.

The directing effects of the carboxylate and isopropoxy groups are reinforcing at the C2 position. Research on meta-substituted benzoic acids indicates that competition between directing groups can be complex. semanticscholar.org However, the convergence of directing vectors at C2 makes it the most acidic and kinetically favored site for deprotonation. The trifluoromethyl group is not a directing group for lithiation. Therefore, treatment with a strong base like s-butyllithium in the presence of TMEDA at low temperatures is expected to regioselectively generate the 2-lithio species. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents specifically at the C2 position.

Chemical Stability and Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high chemical stability, which is a primary reason for its prevalence in pharmaceuticals and agrochemicals. organic-chemistry.org This stability is attributed to the great strength of the carbon-fluorine bond.

Resistance to Oxidation and Reduction under Varying Conditions

The -CF3 group is exceptionally resistant to both oxidation and reduction under typical laboratory conditions. The high oxidation state of the carbon atom and the strength of the C-F bonds make it inert to common oxidizing agents like potassium permanganate (B83412) or chromic acid. Similarly, it is unaffected by most reducing agents, including catalytic hydrogenation and metal hydride reagents. It has been noted that -CF3 groups on electron-poor aromatic rings exhibit a particularly high resistance to oxidation. nih.gov This robustness allows for chemical modifications on other parts of the molecule without affecting the trifluoromethyl moiety.

Potential for Hydrolysis or Defluorination Reactions

Despite its general stability, the trifluoromethyl group can be transformed under specific, harsh conditions.

Hydrolysis: The -CF3 group can be hydrolyzed to a carboxylic acid (-COOH) group by treatment with superacids. For instance, heating trifluoromethylarenes with fuming sulfuric acid can effect this transformation. nih.gov The proposed mechanism involves protonation of the fluorine atoms, leading to the formation of a difluorobenzylic carbocation, which is subsequently attacked by nucleophiles present in the acidic medium. nih.gov

Defluorination: While historically challenging, recent advances have enabled controlled defluorination.

Reductive Hydrodefluorination: Modern organophotoredox catalysis allows for the selective replacement of a single fluorine atom with hydrogen. newiridium.comnih.gov These methods work well for electron-deficient trifluoromethylarenes, using a photocatalyst, a hydrogen atom donor, and visible light to convert the Ar-CF3 group into an Ar-CF2H group. nih.govacs.org

Photodegradation: Studies have shown that trifluoromethyl benzoic acid isomers can undergo degradation and defluorination under UVC irradiation in the presence of a catalyst like gallium oxide. researchgate.net

ReactionReagents/ConditionsProduct Functional Group
Hydrolysis Fuming H₂SO₄, HeatCarboxylic Acid (-COOH)
Hydrodefluorination Organophotocatalyst, H-donor, Blue LightDifluoromethyl (-CF₂H)

Stability and Transformations of the Isopropoxy Group

Aryl ethers are generally stable, but the ether linkage serves as a key site for specific chemical transformations, primarily cleavage. The isopropoxy group in the title compound is susceptible to cleavage to form the corresponding phenol (B47542), 3-hydroxy-5-(trifluoromethyl)benzoic acid.

This transformation is most commonly achieved using strong Lewis acids, with boron tribromide (BBr3) being the archetypal reagent for this purpose. nih.govnih.gov The reaction proceeds via the formation of an adduct between the ether oxygen and BBr3, followed by nucleophilic attack of a bromide ion on the isopropyl group. researchgate.net The isopropyl group is particularly susceptible to this cleavage due to the relative stability of the incipient secondary carbocation.

Starting MaterialReagentProductByproduct
Ar-O-CH(CH₃)₂BBr₃, then H₂OAr-OH(CH₃)₂CH-Br

Computational and experimental studies have established a reactivity order for the deprotection of various alkyl ethers, with isopropyl ethers being among the more readily cleaved. researchgate.net Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr), though typically under harsher conditions than BBr3. The electron-deactivated nature of the aromatic ring in this compound does not significantly hinder this cleavage reaction, as the primary interaction occurs at the ether oxygen and the alkyl group.

Ether Cleavage Reactions: Acidic and Basic Conditions

Ethers are generally stable molecules, but the carbon-oxygen bond can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orgunizin.org

Acidic Conditions:

Under strong acidic conditions, such as with hydrohalic acids (HBr or HI), the ether oxygen of this compound is expected to be protonated, forming a good leaving group. libretexts.orglibretexts.org The subsequent cleavage can proceed via either an SN1 or SN2 mechanism. wikipedia.org

SN1 Pathway: The isopropoxy group could lead to the formation of a secondary isopropyl carbocation, which is relatively stable. This would result in 3-hydroxy-5-(trifluoromethyl)benzoic acid and an isopropyl halide.

SN2 Pathway: Nucleophilic attack by the halide ion could also occur at one of the methyl carbons of the isopropyl group, which is less sterically hindered. unizin.orglibretexts.org

The presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring would likely disfavor any reaction pathway that involves the formation of a positive charge on the ring itself, making the cleavage of the alkyl-oxygen bond more probable than the aryl-oxygen bond. Cleavage of aryl ethers with strong acids typically yields a phenol and an alkyl halide. libretexts.orglibretexts.org

ReagentProbable ProductsMechanism
HBr (excess)3-hydroxy-5-(trifluoromethyl)benzoic acid and 2-bromopropaneSN1/SN2
HI (excess)3-hydroxy-5-(trifluoromethyl)benzoic acid and 2-iodopropaneSN1/SN2

Basic Conditions:

Cleavage of aryl ethers under basic conditions is generally difficult and requires harsh conditions or specific reagents. wikipedia.org Simple hydroxide (B78521) is typically not strong enough to cleave the ether bond. However, very strong bases like organolithium compounds can induce ether cleavage. wikipedia.org For this compound, such conditions would likely lead to deprotonation of the carboxylic acid first, and may not be selective for ether cleavage.

Synthesis of Structurally Modified Analogues and Advanced Derivatives

The structure of this compound offers several avenues for the synthesis of analogues and advanced derivatives, primarily through modifications of the carboxylic acid, the aromatic ring, or the isopropoxy group.

Scaffold Hop and Bioisosteric Replacements (Theoretical Considerations for Chemical Space Exploration)

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to explore new chemical space and optimize molecular properties. chem-space.com

Scaffold Hop: The 3,5-disubstituted benzoic acid core could be replaced with other scaffolds that maintain a similar spatial arrangement of the key functional groups. Potential replacements could include other aromatic or heteroaromatic rings.

Bioisosteric Replacements:

Isopropoxy Group: The isopropoxy group could be replaced by other alkoxy groups to modulate lipophilicity and metabolic stability. A common bioisosteric replacement for an alkoxy group is a fluorine atom, which can influence the electronic properties of the molecule. chemrxiv.org Other potential bioisosteres for the isopropoxy group include a cyclopropylmethoxy group or other small, branched alkyl ethers.

Trifluoromethyl Group: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group. Its replacement with other electron-withdrawing groups such as a nitrile or a sulfone could be explored.

Carboxylic Acid: The carboxylic acid moiety can be replaced by a variety of acidic functional groups, such as tetrazoles, acyl sulfonamides, or hydroxamic acids, which can mimic its ability to act as a hydrogen bond donor and acceptor. cambridgemedchemconsulting.com

Original GroupPotential Bioisosteric ReplacementRationale
IsopropoxyMethoxy, Ethoxy, FluorineModulate size, lipophilicity, and metabolic stability
TrifluoromethylCyano, Sulfone, HalogenMaintain electron-withdrawing character, alter polarity
Carboxylic AcidTetrazole, Acyl SulfonamideMimic acidity and hydrogen bonding properties

Conjugation Chemistry for Probe Development

The carboxylic acid group of this compound is a prime handle for conjugation to other molecules, such as fluorescent dyes, to create chemical probes. labinsights.nlnih.govrsc.org Standard peptide coupling methodologies can be employed to form an amide bond between the carboxylic acid and an amine-containing fluorophore.

The general synthetic route would involve:

Activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like HATU or HBTU.

Reaction of the activated acid with an amine-functionalized fluorescent dye (e.g., a rhodamine, fluorescein, or BODIPY derivative). labinsights.nl

This approach allows for the targeted delivery and visualization of the this compound scaffold within biological systems.

Preparation of Macrocyclic and Polymeric Derivatives (if applicable)

The bifunctional nature of this compound (with the carboxylic acid and the potential for modification of the aromatic ring) makes it a candidate for the synthesis of macrocycles and polymers, although no specific examples are readily found in the literature.

Macrocyclic Derivatives:

Macrocycles could theoretically be prepared by reacting a difunctionalized derivative of this compound with a suitable linking molecule under high-dilution conditions. For instance, conversion of the carboxylic acid to an acid chloride and reaction with a diol could lead to the formation of a macrocyclic ester.

Polymeric Derivatives:

Incorporation of this compound into a polymer backbone could be achieved through polymerization of a suitably functionalized monomer. polysciences.com For example, if the aromatic ring were further functionalized with a polymerizable group (e.g., a vinyl or styrenyl group), it could undergo polymerization. Alternatively, the carboxylic acid could be used in a step-growth polymerization with a diol or diamine to form polyesters or polyamides, respectively. The inclusion of the trifluoromethyl group could impart interesting properties to the resulting polymer, such as altered solubility and thermal stability. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the placement of protons, thereby confirming the molecular structure.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of the hydrogen and carbon atoms within the molecule. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating isopropoxy group.

¹H NMR: The proton spectrum is expected to show distinct signals for the isopropoxy group and the aromatic protons. The isopropoxy group will present as a septet for the methine proton (CH) coupled to the six methyl protons, which in turn will appear as a doublet. The aromatic region will display three signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring, with their multiplicity determined by small meta-couplings. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield shift.

¹³C NMR: The carbon spectrum will show 8 distinct signals, as the two methyl carbons of the isopropoxy group are chemically equivalent. The carbon attached to the trifluoromethyl group (C5) and the carbon bearing the isopropoxy group (C3) will be significantly influenced by these substituents. The quaternary carbons, including the carboxyl carbon and the ipso-carbons of the substituents (C1, C3, C5), are readily identified by their characteristic chemical shifts and lack of signal in a DEPT-135 experiment.

Expected ¹H and ¹³C NMR Chemical Shift Data

PositionAtom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
-COOHH~12.0-13.0-br s
-COOHC-~168-172-
1C-~132-134-
2CH~7.8-8.0~120-122t (small J)
3C-~158-160-
4CH~7.4-7.6~118-120t (small J)
5C-~131-133 (q, J ≈ 32 Hz)-
6CH~7.7-7.9~115-117t (small J)
-CF₃C-~122-124 (q, J ≈ 272 Hz)-
-OCH(CH₃)₂CH~4.6-4.8~70-72sept
-OCH(CH₃)₂CH₃~1.3-1.4~21-23d

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary depending on the solvent and other conditions. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, sept=septet, br=broad.

¹⁹F NMR Spectroscopy: Characterization of the Trifluoromethyl Environment

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, as all three fluorine atoms in the trifluoromethyl group are chemically and magnetically equivalent. bipm.org The chemical shift of this singlet provides information about the electronic environment of the CF₃ group on the aromatic ring. imperial.ac.uknih.gov Given the substitution pattern, the chemical shift is anticipated to be in the typical range for an aryl trifluoromethyl group. bipm.org

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. science.govepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A key correlation would be observed between the methine proton and the two equivalent methyl groups of the isopropoxy substituent. Weaker, long-range correlations (meta-coupling) might also be visible between the aromatic protons at positions 2, 4, and 6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct, one-bond correlations between protons and the carbons to which they are attached. epfl.ch It would definitively link the signals of the aromatic protons (H2, H4, H6) and the isopropoxy protons (methine and methyl) to their corresponding carbon signals (C2, C4, C6, and the isopropoxy carbons).

Correlations from the aromatic proton H2 to the carboxyl carbon (C=O), C4, and C6.

Correlations from the aromatic proton H4 to C2, C6, and the ipso-carbon C5 (bearing the CF₃ group).

Correlations from the isopropoxy methine proton to the aromatic carbon C3, confirming the ether linkage.

Correlations from the aromatic protons H2 and H4 to the isopropoxy-bearing carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the isopropoxy methine proton and the aromatic proton at C4, indicating their spatial closeness.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. avantiresearch.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is essential for unambiguously determining the elemental composition of this compound. nih.govnih.gov The exact mass can be calculated from its molecular formula, C₁₁H₁₁F₃O₃. HRMS analysis would be expected to yield a measured mass that corresponds to the theoretical value within a very low error margin (typically < 5 ppm), thus confirming the molecular formula. pensoft.net

Calculated Molecular Mass for C₁₁H₁₁F₃O₃

Ion TypeFormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₁H₁₂F₃O₃⁺249.0733
[M+Na]⁺C₁₁H₁₁F₃NaO₃⁺271.0552
[M-H]⁻C₁₁H₁₀F₃O₃⁻247.0587

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of daughter ions. avantiresearch.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For this compound, a plausible fragmentation pathway in negative ion mode ([M-H]⁻, m/z 247.06) would involve:

Loss of CO₂: The primary fragmentation would likely be the loss of carbon dioxide (44.01 Da) from the carboxylate anion, a common fragmentation for benzoic acids, resulting in a prominent fragment ion.

Loss of Propene: Another characteristic fragmentation would be the loss of a neutral propene molecule (C₃H₆, 42.05 Da) from the isopropoxy group via a McLafferty-type rearrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the this compound molecule. By analyzing the vibrational modes of the molecular bonds, these methods provide a unique spectroscopic fingerprint.

The IR spectrum of a carboxylic acid is highly characteristic. docbrown.info For this compound, the most prominent feature in its IR spectrum is an exceptionally broad absorption band spanning from approximately 2500 to 3300 cm⁻¹. This band is due to the O-H stretching vibration of the carboxylic acid group, with its breadth resulting from strong intermolecular hydrogen bonding that forms a dimeric structure. Another key absorption is the intense C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid, typically appears in the range of 1700–1680 cm⁻¹. docbrown.info

The trifluoromethyl (-CF₃) group gives rise to strong absorption bands, typically in the 1350–1120 cm⁻¹ region, due to C-F stretching vibrations. The isopropoxy group (-O-CH(CH₃)₂) will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1600–1450 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch provides a strong band. ijtsrd.com The aromatic ring vibrations and the symmetric vibrations of the -CF₃ group are also expected to be strong and easily identifiable. ijtsrd.comnih.gov

A detailed assignment of the expected vibrational bands for this compound is presented below.

Interactive Table: Expected Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment Functional Group
~3100–3000 Medium Medium ν(C-H) Aromatic C-H
~2980–2940 Medium Medium ν(C-H) Isopropoxy C-H
~3300–2500 Very Broad, Strong Weak ν(O-H) Carboxylic Acid O-H
~1700–1680 Very Strong Strong ν(C=O) Carboxylic Acid C=O
~1600, ~1475 Medium-Strong Strong ν(C=C) Aromatic Ring
~1420 Medium Medium δ(O-H) in-plane bend Carboxylic Acid
~1320 Strong Medium ν(C-F) symmetric stretch Trifluoromethyl
~1250 Strong Medium ν(C-O) stretch coupled with δ(O-H) Carboxylic Acid
~1170, ~1130 Very Strong Strong ν(C-F) asymmetric stretch Trifluoromethyl
~1100 Strong Medium ν(C-O-C) asymmetric stretch Isopropoxy Ether
~920 Broad, Medium Weak γ(O-H) out-of-plane bend Carboxylic Acid Dimer

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. This table is predictive, based on data for analogous compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

While no publicly available crystal structure for this compound has been identified, X-ray crystallography remains the definitive method for determining its solid-state molecular and supramolecular architecture. mdpi.com This technique can precisely map the three-dimensional arrangement of atoms in a single crystal by analyzing the diffraction pattern of an X-ray beam.

For analysis, a high-quality single crystal of the compound would be grown and mounted in a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction data are collected and processed to generate an electron density map, from which the atomic positions can be determined.

Based on the structures of benzoic acid and its derivatives, it is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. mdpi.com These dimers are held together by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This common structural motif, known as the R²₂(8) ring, is a defining feature of the supramolecular chemistry of carboxylic acids.

A full crystallographic analysis would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The orientation of the isopropoxy and trifluoromethyl groups relative to the benzene ring and the carboxylic acid moiety.

Supramolecular Assembly: A detailed view of the crystal packing, including the geometry of the hydrogen-bonded dimers and other potential intermolecular interactions such as C-H···O, C-H···F, or π-π stacking, which collectively define the three-dimensional crystal lattice.

Interactive Table: Hypothetical Crystallographic Data Presentation

Parameter Expected Value/Information
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per unit cell (Z) e.g., 4
Hydrogen Bond (O-H···O) distance ~2.6–2.7 Å
Hydrogen Bond (O-H···O) angle ~170–180°
Other Intermolecular Interactions C-H···O, C-H···F, π-stacking

Note: This table is a template for how crystallographic data would be presented. No experimental data is currently available for this specific compound.

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for such aromatic carboxylic acids. ekb.eg

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18-silica) propelled by a polar mobile phase. The mobile phase usually consists of a mixture of water (often buffered and containing an acid like phosphoric or formic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, typically using a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., ~254 nm).

Interactive Table: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on exact conditions, but well-retained

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to its low volatility and polar carboxylic acid group, this compound must first be converted into a more volatile derivative before GC-MS analysis. mdpi.com

A common derivatization method is silylation, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The resulting TMS ester is significantly more volatile and thermally stable, making it suitable for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that allows for structural confirmation. The mass spectrum of the TMS derivative would be expected to show a molecular ion peak (M⁺) and characteristic fragments, such as the loss of a methyl group ([M-15]⁺) from the TMS moiety. researchgate.net

Interactive Table: Predicted GC-MS Data for the TMS Derivative

Feature Description
Derivatization Agent MSTFA or BSTFA
Derivative This compound, trimethylsilyl ester
Molecular Weight of Derivative 320.3 g/mol
Expected Molecular Ion (M⁺) m/z 320
Key Expected Fragments m/z 305 ([M-CH₃]⁺)
m/z 291 ([M-C₂H₅]⁺)
m/z 247 ([M-Si(CH₃)₃]⁺)
m/z 173 (Fragment from trifluoromethylbenzoyl moiety)

Note: This data is predictive and based on common derivatization and fragmentation patterns.

Computational and Theoretical Chemical Investigations of 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic distribution, stability, and reactivity of a chemical structure.

Density Functional Theory (DFT) Calculations of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. For 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable (lowest energy) geometric structure. This involves optimizing bond lengths, bond angles, and dihedral angles. The resulting energetic information would provide the molecule's total energy, enthalpy, and Gibbs free energy, which are crucial for predicting its stability and potential for reaction.

A representative data table for such calculations would include:

Table 1: Calculated Geometrical Parameters for this compound (Hypothetical Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-O (isopropoxy) Data not available C-O-C (isopropoxy) Data not available
C-C (ring) Data not available O-C-C (ring) Data not available
C-C (carboxyl) Data not available C-C-C (ring) Data not available
C=O Data not available C-C=O Data not available
C-O (carboxyl) Data not available C-C-O (carboxyl) Data not available

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid and isopropoxy groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and potentially influenced by the electron-withdrawing trifluoromethyl group.

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this molecule, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO would be influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups.

A representative data table for FMO analysis would include:

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) is a method used to analyze the electron density topology to characterize chemical bonding. By locating bond critical points (BCPs) and analyzing properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can determine the nature of atomic interactions, distinguishing between covalent bonds and weaker non-covalent interactions. This analysis would be crucial for understanding the intramolecular bonding in this compound.

Conformational Analysis and Intermolecular Interactions

The flexibility of the isopropoxy and carboxylic acid groups allows the molecule to adopt various spatial arrangements, or conformations. Understanding these conformations and the interactions between molecules is vital for predicting its physical properties and behavior in different environments.

Potential Energy Surface Scans and Conformational Landscapes

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its dihedral angles. For this compound, rotating the bonds connecting the isopropoxy group and the carboxylic acid group to the benzene ring would reveal the different stable conformers and the energy barriers between them. This would result in a conformational landscape, identifying the global minimum energy structure and other low-energy conformers that might be present at room temperature.

Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding (if applicable), and CH-π Interactions

In the solid state or in solution, molecules of this compound would interact through various non-covalent forces. The most significant of these would be the hydrogen bonding between the carboxylic acid groups of two molecules, typically forming a stable dimer. Halogen bonding is not applicable as there are no halogens other than fluorine in the trifluoromethyl group, which does not typically participate in this type of interaction. CH-π interactions, where a C-H bond from the isopropoxy group or the aromatic ring interacts with the π-electron system of an adjacent molecule, could also play a role in the crystal packing and stabilization of molecular aggregates.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry offers powerful methods to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for interpreting experimental data and for the unambiguous identification of the compound.

The process typically involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is often performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach.

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C chemical shifts, which is sufficient to aid in the assignment of experimental spectra. researchgate.net For this compound, computational predictions would be particularly valuable for assigning the signals of the aromatic protons and the carbons of the trifluoromethyl and isopropoxy groups, which can be influenced by complex electronic effects.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and not from a published computational study on this specific molecule.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H12.5 - 13.5-
Aromatic H (position 2)7.8 - 8.0-
Aromatic H (position 4)7.5 - 7.7-
Aromatic H (position 6)7.6 - 7.8-
Isopropoxy CH4.6 - 4.870 - 72
Isopropoxy CH₃1.3 - 1.521 - 23
Carboxylic Acid C-165 - 167
Aromatic C-1-132 - 134
Aromatic C-2-118 - 120
Aromatic C-3-158 - 160
Aromatic C-4-115 - 117
Aromatic C-5-133 - 135 (q, J ≈ 32 Hz)
Aromatic C-6-120 - 122
Trifluoromethyl C-122 - 124 (q, J ≈ 272 Hz)

The computational workflow for simulating IR and Raman spectra mirrors that of NMR prediction:

Geometry Optimization: A high-level geometry optimization is performed.

Frequency Calculation: The second derivatives of the energy with respect to the atomic positions are calculated to obtain the harmonic vibrational frequencies. This also confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Intensity Calculation: IR intensities are derived from the changes in the dipole moment during each vibration, while Raman activities are determined from the changes in polarizability.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. researchgate.net

For this compound, simulated spectra would allow for the confident assignment of key vibrational bands, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C-F stretches of the trifluoromethyl group, and the various aromatic C-H and C-C vibrations. docbrown.info This correlation is invaluable for confirming the molecular structure and for studying intermolecular interactions, such as the hydrogen bonding of the carboxylic acid dimer.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the energetics and pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Understanding the mechanism of the synthesis of this compound allows for the optimization of reaction conditions. A key synthetic step would likely be the etherification of a 3-hydroxy-5-(trifluoromethyl)benzoic acid precursor with an isopropyl halide. Computational methods can be used to model this reaction, for instance, a Williamson ether synthesis.

By mapping the potential energy surface of the reaction, stationary points, including reactants, products, and transition states, can be located and characterized. Transition state theory allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the etherification step, this would involve the nucleophilic attack of the phenoxide ion on the isopropyl halide.

Beyond its synthesis, the derivatization of this compound, for example, through esterification or amidation of the carboxylic acid group, is of chemical interest. Computational modeling can provide valuable kinetic and thermodynamic data for these reactions.

Kinetics: By calculating the Gibbs free energy of activation (ΔG‡) from the transition state, the reaction rate constant can be estimated using transition state theory. This allows for a comparison of the relative rates of different derivatization reactions.

These computational insights can guide the choice of reagents and reaction conditions to achieve the desired products with high yield and selectivity.

In Silico Approaches to Structure-Property Relationships

In silico methods are instrumental in establishing relationships between the molecular structure of a compound and its macroscopic properties. For this compound, these approaches can predict its physicochemical properties and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with a specific activity or property. nih.govnih.govdergipark.org.tr Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and electrostatic potential maps. These describe the electronic distribution and reactivity of the molecule.

Topological Descriptors: Molecular connectivity indices and shape indices, which describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Calculated properties like partial atomic charges and bond orders.

For this compound, QSAR models could be developed to predict its potential as, for example, an inhibitor of a particular enzyme, by comparing its descriptors to a set of known active and inactive compounds. nih.gov Similarly, QSPR models could predict properties like its solubility, lipophilicity (logP), and acidity (pKa). These in silico predictions are crucial in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing synthetic efforts. Studies on other substituted benzoic acids have shown that properties like lipophilicity and electronic parameters are key determinants of their metabolic fate and biological activity. nih.gov

Derivation of Molecular Descriptors for Predictive Modeling

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. These descriptors are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are used to predict the biological activity and physicochemical properties of compounds. For this compound, a variety of descriptors can be calculated to build a comprehensive profile for use in such predictive models.

These descriptors fall into several categories:

Physicochemical Properties: These describe fundamental traits like lipophilicity (logP), polarity (Topological Polar Surface Area), and size (Molecular Weight). Lipophilicity is crucial for predicting a molecule's ability to cross cell membranes, while TPSA is a strong indicator of permeability and bioavailability.

Constitutional Descriptors: These are derived directly from the molecular formula and weight, providing the most basic information about the molecule's composition.

Topological Descriptors: These are numerical representations of the molecular structure, describing the size, shape, and degree of branching in the molecule.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges, which are critical for molecular interactions.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed information on the electronic structure and energy of the molecule.

The calculated values for key molecular descriptors of this compound are summarized in the table below. These values serve as the foundation for building predictive models to estimate its behavior in biological systems. For instance, the number of hydrogen bond donors and acceptors is critical for understanding potential interactions with protein active sites. The number of rotatable bonds gives an indication of the molecule's conformational flexibility, a key factor in binding affinity.

Table 1: Calculated Molecular Descriptors for this compound
DescriptorValueSignificance in Predictive Modeling
Molecular FormulaC11H11F3O3Defines the elemental composition of the molecule.
Molecular Weight248.20 g/molRelates to the size of the molecule; important for transport and diffusion properties.
logP (Octanol-Water Partition Coefficient)3.65Measures lipophilicity, which influences membrane permeability and absorption.
Topological Polar Surface Area (TPSA)46.53 ŲPredicts transport properties, particularly oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors1Indicates the potential to form hydrogen bonds with target macromolecules (e.g., proteins, enzymes).
Hydrogen Bond Acceptors3Indicates the potential to form hydrogen bonds with target macromolecules.
Rotatable Bonds3Quantifies the conformational flexibility of the molecule, which affects binding entropy.
Molar Refractivity55.84 cm³Relates to molecular volume and polarizability, influencing binding interactions.

Ligand-Based Design Principles and Pharmacophore Modeling (Conceptual, for chemical scaffold design)

Ligand-based drug design is a strategy used when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing the properties of molecules known to interact with the target to infer a model of the binding site. A key tool in this strategy is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological activity.

The chemical scaffold of this compound contains several distinct features that can be translated into a conceptual pharmacophore model for designing new molecules. A pharmacophore model is an abstract representation of the key molecular interaction points. For this specific scaffold, the following features are prominent:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carboxylic acid group and the ether linkage can act as hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid is a primary hydrogen bond donor.

Negative Ionizable (NI): At physiological pH, the carboxylic acid group can be deprotonated, forming a carboxylate anion that can engage in ionic interactions.

Aromatic Ring (AR): The benzene ring provides a planar, hydrophobic surface capable of forming π-π stacking or hydrophobic interactions.

Hydrophobic Feature (H): The trifluoromethyl (CF3) group and the isopropyl group are strongly hydrophobic and can occupy lipophilic pockets within a binding site. The CF3 group also acts as a powerful electron-withdrawing group, influencing the electronic properties of the aromatic ring.

Conceptually, these features can be arranged in 3D space to create a pharmacophore hypothesis. This model would propose a specific spatial relationship between the aromatic ring, the hydrogen bonding groups, the negative ionizable center, and the hydrophobic regions. For example, a hypothetical model might define precise distances and angles between the center of the aromatic ring, the negatively charged oxygen, the hydrogen bond donor, and the hydrophobic center of the trifluoromethyl group.

This conceptual pharmacophore can then be used as a 3D query to screen virtual libraries of compounds, identifying new molecules that possess the same essential features in the correct spatial orientation. Furthermore, it serves as a blueprint for the rational design of novel analogs based on the this compound scaffold, where modifications could be made to enhance potency, selectivity, or pharmacokinetic properties while preserving the core pharmacophoric features.

Table 2: Pharmacophoric Features of the this compound Scaffold
Pharmacophoric FeatureContributing Molecular MoietyPotential Interaction Type
Hydrogen Bond Acceptor (HBA)Carboxylic Acid (=O), Ether Oxygen (-O-)Interaction with donor groups (e.g., -NH, -OH) in a binding site.
Hydrogen Bond Donor (HBD)Carboxylic Acid (-OH)Interaction with acceptor groups (e.g., C=O, -N=) in a binding site.
Negative Ionizable (NI)Carboxylic Acid (-COO⁻)Ionic bonding or salt bridge formation with positively charged residues (e.g., Arg, Lys).
Aromatic Ring (AR)Benzene Ringπ-π stacking with aromatic residues (e.g., Phe, Tyr, Trp).
Hydrophobic (H)Trifluoromethyl Group, Isopropyl Groupvan der Waals interactions within nonpolar pockets of a binding site.

Advanced Applications and Research Utility of 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Strategic Building Block in Complex Chemical Synthesis

3-Isopropoxy-5-(trifluoromethyl)benzoic acid, with its distinct substitution pattern on the aromatic ring, presents itself as a valuable scaffold in the synthesis of more complex molecules. The presence of an isopropoxy group, a trifluoromethyl group, and a carboxylic acid moiety offers multiple reaction sites and imparts specific electronic and steric properties to the molecule. These features are highly sought after in the design and synthesis of specialized chemicals.

Precursor for Advanced Organic Materials and Polymers

While specific polymers derived directly from this compound are not extensively documented in publicly available literature, the broader class of fluorinated benzoic acids is utilized in the development of advanced materials. The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability, chemical resistance, and optical properties. Benzoic acid derivatives, in general, can be integrated into polyesters and polyamides, and the unique combination of the bulky isopropoxy group and the electron-withdrawing trifluoromethyl group could be leveraged to create polymers with tailored properties, such as modified solubility and specific molecular packing.

Scaffold for Novel Ligand Design in Organometallic Chemistry

The carboxylic acid functionality of this compound makes it a prime candidate for conversion into various ligating groups for organometallic chemistry. For instance, related trifluoromethyl-substituted benzoic acids have been used to synthesize ligands for heterometallic rings and other coordination complexes. The electronic influence of the trifluoromethyl group can modulate the electron density at the metal center, thereby tuning the catalytic activity or physical properties of the resulting complex. The isopropoxy group provides steric bulk, which can be crucial in controlling the coordination environment around a metal ion and influencing the stereoselectivity of catalytic reactions.

Key Intermediate in Agrochemical and Fine Chemical Synthesis

Trifluoromethyl-substituted aromatic compounds are a cornerstone of modern agrochemical research. The trifluoromethyl group often enhances the biological efficacy and metabolic stability of active ingredients. While specific agrochemicals derived from this compound are not explicitly named in readily accessible sources, its structural motifs are present in various patented herbicidal and insecticidal compounds. The synthesis of fine chemicals, which are pure, single substances produced in limited quantities, often relies on versatile building blocks like this benzoic acid derivative to construct complex molecular architectures.

Contributions to Methodological Development in Organic Chemistry

The unique electronic and steric properties of this compound also position it as a valuable tool for the development of new synthetic methodologies in organic chemistry.

Use as a Substrate or Reagent in Novel Reaction Development

The reactivity of the carboxylic acid group and the aromatic ring can be exploited in the development of new chemical transformations. For example, the carboxylic acid can be converted to an acyl chloride, amide, or ester, which can then undergo a variety of coupling reactions. The substituted benzene (B151609) ring itself can be a substrate for reactions that are sensitive to the electronic and steric environment, allowing researchers to probe the mechanisms and scope of new synthetic methods.

Exploration in Catalysis, e.g., as a Chiral Auxiliary or Ligand Component

While direct applications of this compound as a chiral auxiliary or ligand component in catalysis are not widely reported, its derivatives hold potential in this area. By introducing a chiral center, for instance, through the isopropoxy group, or by incorporating it into a larger chiral ligand framework, it could be used to induce asymmetry in chemical reactions. The trifluoromethyl group can be beneficial in this context by providing clear signals in NMR spectroscopy for the determination of enantiomeric excess.

Role in Environmental Chemistry Research (Focus on Chemical Processes)

The environmental fate of fluorinated organic compounds is a significant area of research due to the high strength of the carbon-fluorine bond, which often imparts persistence. wikipedia.org The structure of this compound suggests a complex environmental behavior governed by its functional groups.

Photochemical Pathways: The photochemical degradation of aromatic compounds can proceed through direct photolysis or indirect photo-oxidation involving reactive oxygen species like hydroxyl radicals. For trifluoromethyl-substituted benzoic acids, UV irradiation can lead to defluorination, although this is generally a slow process. researchgate.net The primary photochemical event would likely involve the excitation of the benzene ring. Subsequent reactions could include:

Decarboxylation: Loss of the carboxylic acid group to form 1-isopropoxy-3-(trifluoromethyl)benzene.

Hydroxylation: Attack by hydroxyl radicals on the aromatic ring, leading to the formation of phenolic derivatives.

Defluorination: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to cleavage. wikipedia.org However, under certain photocatalytic conditions (e.g., with semiconductors like Ga₂O₃), degradation of the CF₃ group to fluoride (B91410) ions has been observed for related molecules. researchgate.net The process is often more efficient under anaerobic conditions. researchgate.net

Biotransformation Pathways: Microbial degradation of fluorinated aromatic compounds is challenging but possible. researchgate.net The biotransformation of this compound would likely be initiated at the more labile parts of the molecule:

O-Dealkylation: The isopropoxy group could be a primary site for microbial attack, leading to the formation of 3-hydroxy-5-(trifluoromethyl)benzoic acid. This is a common metabolic pathway for alkoxy-substituted aromatics.

Hydroxylation: Similar to photochemical pathways, enzymatic hydroxylation of the aromatic ring can occur, typically catalyzed by dioxygenase enzymes. core.ac.uk

Degradation of the Trifluoromethyl Group: While generally resistant to metabolic attack, some microorganisms may be capable of a slow defluorination process. annualreviews.org However, the CF₃ group often blocks metabolic pathways that would otherwise degrade the benzene ring. annualreviews.org

The following table outlines the probable transformation products based on these predicted chemical mechanisms.

Transformation Pathway Potential Intermediate/Product Chemical Mechanism
Photochemical Decarboxylation1-Isopropoxy-3-(trifluoromethyl)benzeneLoss of CO₂ from the carboxylic acid group upon UV absorption.
Photochemical HydroxylationIsomeric Hydroxy-3-isopropoxy-5-(trifluoromethyl)benzoic acidsAttack by photochemically generated hydroxyl radicals on the aromatic ring.
Biotransformation (O-Dealkylation)3-Hydroxy-5-(trifluoromethyl)benzoic acidEnzymatic cleavage of the ether linkage.
Biotransformation (Hydroxylation)Catechol derivativesDioxygenase-catalyzed introduction of hydroxyl groups onto the aromatic ring.

The environmental fate of organofluorine compounds is largely dictated by the stability of the C-F bond. societechimiquedefrance.fr Compounds like this compound are expected to be more persistent than their non-fluorinated analogs. wikipedia.org

Key factors influencing its environmental fate include:

Persistence: The trifluoromethyl group significantly enhances the stability of the aromatic ring, making it resistant to many common degradation pathways. Heavily fluorinated chemicals are known for their high persistence in the environment. societechimiquedefrance.fr

Mobility: The carboxylic acid group can exist in its anionic carboxylate form depending on the environmental pH, which would increase its water solubility and potential for transport in aquatic systems.

Bioaccumulation: While the presence of the polar carboxylic acid group may limit bioaccumulation to some extent, the lipophilic nature of the trifluoromethyl and isopropoxy groups could contribute to its partitioning into organic matter in soil and sediments.

Degradation studies on isomers of trifluoromethyl benzoic acid have shown that the position of the CF₃ group influences the rate of degradation, with the para-isomer being more susceptible to photoassisted degradation than meta or ortho isomers. researchgate.net This suggests that the substitution pattern on the benzene ring is a critical factor in determining the environmental lifetime of such compounds.

Applications as Analytical Standards and Reference Materials in Chemical Research

While this compound is not currently established as a certified reference material, its structural analog, 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA), is recognized as a primary standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. bipm.org This provides a strong basis for considering the utility of the isopropoxy derivative in similar applications.

Quantitative NMR is a powerful technique for determining the purity of organic compounds with high precision, traceable to the International System of Units (SI). bipm.org An ideal internal standard for qNMR should possess several key properties that this compound is likely to exhibit:

Solubility: It should be soluble in common deuterated solvents used for NMR. bipm.org

Simple NMR Spectrum: The standard should have a simple ¹H NMR spectrum with sharp signals in a region that does not overlap with signals from the analyte. The aromatic protons of this compound would produce distinct signals in the aromatic region, while the isopropoxy group would give signals in the aliphatic region, potentially offering quantification markers in different spectral areas.

High Molecular Weight: A higher molecular weight is advantageous as it reduces errors associated with weighing.

The table below compares the properties of the established standard, BTFMBA, with the expected properties of this compound, highlighting its potential as a qNMR standard.

Property 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) This compound (Predicted) Relevance for qNMR
Purity Available as a high-purity Certified Reference Material (>99.5%). bipm.orgPotentially synthesizable to high purity.Essential for accurate quantification.
¹H NMR Signals Two signals in the aromatic region. bipm.orgSignals in both aromatic and aliphatic (isopropoxy) regions.Provides flexibility in choosing a quantification signal free from analyte overlap.
¹⁹F NMR Signal One sharp singlet from two equivalent CF₃ groups. One sharp singlet from the CF₃ group.Useful for ¹⁹F qNMR applications.
Stability High; crystalline solid. bipm.orgExpected to be a stable solid.Ensures reliability and long shelf-life of the standard.
Solubility Soluble in CDCl₃, DMSO-d₆, CD₃OD. bipm.orgExpected to have good solubility in common organic NMR solvents.Allows for application with a wide range of analytes.

Integration into Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Benzoic acid derivatives are classic building blocks in this field due to their ability to form robust hydrogen-bonded dimers. researchgate.net The specific functional groups on this compound make it a promising candidate for designing complex, self-assembling systems.

The key structural features and their potential roles in self-assembly are:

Carboxylic Acid Group: This is the primary driver for self-assembly, forming strong and directional O-H···O hydrogen bonds, typically leading to the formation of dimers or catemers (chains). researchgate.net

Aromatic Ring: The benzene ring can participate in π-π stacking interactions, which help to organize the molecules in a columnar or layered fashion. researchgate.net

Trifluoromethyl Group: The CF₃ group is highly lipophobic and can induce micro-segregation, leading to specific packing arrangements. nih.gov Fluorine atoms can also participate in weaker C-H···F or C-F···π interactions, which can further direct the supramolecular architecture. acs.org

These combined interactions could enable this compound to self-assemble into various architectures, such as one-dimensional ribbons, two-dimensional networks, or three-dimensional frameworks, including co-crystals when combined with other molecules. acs.org The introduction of fluorine often leads to more stable and robust supramolecular lattices. nih.gov

Future Perspectives and Emerging Research Avenues for 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Innovations in Sustainable and Flow Chemistry Approaches

The synthesis of complex molecules like 3-isopropoxy-5-(trifluoromethyl)benzoic acid and its derivatives traditionally relies on batch processing. However, the future of its synthesis is likely to be shaped by the principles of green chemistry, with a significant emphasis on continuous flow technologies. Flow chemistry offers numerous advantages over batch synthesis, including enhanced reaction control, improved safety, and greater scalability. For the synthesis of fluorinated aromatic compounds, flow chemistry has been shown to be a safe and versatile tool. rsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to higher yields and purities, minimizing the formation of byproducts.

Future research in this area will likely focus on developing a continuous flow synthesis for this compound. This could involve the adaptation of known batch reactions into a flow process or the development of entirely new synthetic routes optimized for flow conditions. For instance, the nucleophilic aromatic substitution of a di-substituted benzene (B151609) with isopropoxide, followed by a carboxylation step using carbon dioxide, could be efficiently performed in a flow reactor. researchgate.net Such a process would not only be more sustainable but also allow for the on-demand synthesis of the compound, reducing the need for storage and transportation of potentially hazardous intermediates.

ParameterBatch Synthesis (Conventional)Flow Chemistry (Projected)
Reaction Control LimitedPrecise
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes
Scalability DifficultReadily scalable
Efficiency Lower yields, more byproductsHigher yields, improved purity
Sustainability Higher solvent and energy consumptionReduced waste, lower energy footprint

Exploration of Bio-orthogonal Reactions for Chemical Biology Probes (without biological outcomes)

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. utmb.edu The development of novel bio-orthogonal probes is a rapidly growing area of chemical biology. The unique electronic properties conferred by the trifluoromethyl group make this compound an intriguing scaffold for the design of new bio-orthogonal probes.

Future research could explore the derivatization of the carboxylic acid group to introduce bio-orthogonal functionalities, such as alkynes or azides for "click" chemistry, or tetrazines for inverse-electron-demand Diels-Alder reactions. nih.govresearchgate.net The lipophilic nature of the isopropoxy and trifluoromethyl groups could also be leveraged to enhance the cell permeability of these probes. The development of such probes would not be aimed at achieving a specific biological outcome, but rather at creating new tools for chemical biologists to study cellular processes in a non-invasive manner. For example, a fluorescently-labeled derivative of this compound could be used to visualize the distribution of small molecules within cells.

High-Throughput Experimentation and Automation in Derivatization Research

High-throughput experimentation (HTE) and automation are powerful tools for accelerating the discovery of new molecules with desired properties. The synthesis of a library of derivatives of this compound, where the carboxylic acid group is modified with a variety of different chemical moieties, is a prime candidate for the application of HTE. A known synthetic route for producing N'-benzylidene-2-(3-(3-isopropoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetohydrazides demonstrates the feasibility of derivatizing this core structure. ijprs.com

By employing robotic platforms, a large number of reactions can be performed in parallel, allowing for the rapid exploration of a wide range of chemical space. This approach could be used to synthesize libraries of amides, esters, and other derivatives of this compound. The resulting compounds could then be screened for a variety of properties, such as their photophysical characteristics or their ability to self-assemble into ordered structures. This would significantly accelerate the identification of new derivatives with potential applications in material science or as chemical probes.

Derivative ClassPotential Screening Application
AmidesSelf-assembly properties
EstersLiquid crystal formation
Fluorescently-labeled derivativesChemical probes for imaging

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry by enabling the prediction of molecular properties and reaction outcomes with unprecedented accuracy and speed. research.google For a molecule like this compound, ML models could be trained to predict a wide range of properties for its derivatives, even before they are synthesized. nih.gov

Future research will likely involve the development of quantitative structure-property relationship (QSPR) models for derivatives of this compound. These models could be used to predict properties such as solubility, lipophilicity, and electronic properties based on the chemical structure of the derivative. chemrxiv.org Furthermore, AI algorithms could be employed to predict the reactivity of the benzoic acid scaffold, guiding the design of new synthetic routes and the selection of optimal reaction conditions. This in silico approach would significantly reduce the time and resources required for the experimental optimization of synthetic procedures and the discovery of new functional molecules. rsc.org

Synergistic Research with Material Science for Novel Applications

The unique combination of a rigid aromatic core, a flexible isopropoxy group, and a strongly electron-withdrawing trifluoromethyl group makes this compound a promising building block for the synthesis of novel materials. Fluorinated compounds are known to have unique properties that are valuable in material science, such as high thermal stability and hydrophobicity. hokudai.ac.jp

Future research in this area could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), or liquid crystals. For example, the carboxylic acid group could be used to polymerize the molecule into a fluorinated polyester, which may exhibit interesting thermal or optical properties. The use of fluorinated linkers in MOFs has been shown to enhance their properties for applications such as gas separation. rsc.org Similarly, the rigid, asymmetric structure of the molecule suggests that its derivatives could exhibit liquid crystalline behavior, which is of interest for applications in display technologies. The synergistic collaboration between synthetic chemists and material scientists will be crucial for unlocking the full potential of this compound in the development of advanced materials.

Q & A

Q. What synthetic routes are recommended for preparing 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

A viable approach involves modifying methodologies used for structurally similar compounds. For example, 3-Chloro-5-(trifluoromethyl)benzoic acid is synthesized via chlorination of a methoxy precursor followed by deprotection with trifluoroacetic acid (TFA) . For the isopropoxy derivative, replace the methoxy group with isopropoxy by reacting a hydroxyl precursor with isopropyl bromide under basic conditions. Optimize yields by adjusting reaction time (12-24 hrs), temperature (60-80°C), and catalyst (e.g., K₂CO₃ in DMF). Monitor progress via TLC and purify via recrystallization from ethanol/water.

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., isopropoxy’s doublet at ~1.2 ppm for CH₃ groups) and confirms regiochemistry.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Melting Point : Compare experimental values (e.g., 287–293°C for analogs) with literature to verify crystallinity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M-H]⁻ expected at m/z 290.06).

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from trifluoromethyl groups.
  • Storage : Store in airtight containers at 2-8°C, segregated from oxidizers and strong bases to prevent hazardous reactions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or improper DFT functional selection. For accurate predictions:

  • Use hybrid functionals (e.g., B3LYP) with 6-311+G(d,p) basis sets to model trifluoromethyl and isopropoxy groups.
  • Compare computed vs. experimental ¹⁹F NMR shifts; deviations >2 ppm suggest conformational flexibility or solvation issues .
  • Validate with solvent-corrected DFT (e.g., SMD model for DMSO) .

Q. Which computational methods are suitable for studying electronic properties and reactivity?

Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP or M06-2X) accurately predicts thermochemical properties, such as acidity (pKa) and frontier molecular orbitals. Key steps:

Optimize geometry at B3LYP/6-31G(d).

Calculate electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.

Perform Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects from the trifluoromethyl group .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities?

  • Crystallization : Use vapor diffusion (e.g., ether into DCM solution) to grow crystals.
  • Data Collection : Employ a synchrotron source for high-resolution data (≤0.8 Å) to resolve trifluoromethyl disorder.
  • Refinement : Use SHELXL for least-squares refinement and Mercury for visualization. Anisotropic displacement parameters clarify thermal motion in the isopropoxy group .

Q. What strategies improve crystallization outcomes?

  • Additives : Introduce trace trifluoroacetic acid to protonate the carboxylate, enhancing crystal packing.
  • Temperature Gradients : Slow cooling (0.5°C/hr) from saturation temperature reduces defects.
  • Seeding : Use microseeds from previously crystallized batches to induce nucleation .

Q. How do substituents influence acidity compared to benzoic acid?

The trifluoromethyl group (-CF₃) is electron-withdrawing, lowering pKa (increased acidity) via inductive effects. Isopropoxy (-O-iPr) is weakly electron-donating, partially counteracting -CF₃. Measure pKa potentiometrically in 50% aqueous ethanol: expected pKa ~2.5 (vs. 4.2 for benzoic acid) .

Q. How to design SAR studies for pharmacological analogs?

  • Core Modifications : Replace -CF₃ with -Cl or -Br to assess halogen effects on bioactivity.
  • Isosteric Replacement : Substitute isopropoxy with cyclopropoxy to evaluate steric effects.
  • In Silico Screening : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .

Q. How to validate stability under storage and solvent conditions?

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Solvent Compatibility : Test solubility in DMSO, methanol, and buffers (pH 2-9). Avoid prolonged exposure to DMF, which may esterify the carboxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.